Aurein-3.3

Anticancer peptide screening NCI-60 tumour cell panel Aurein structure-activity relationship

Aurein-3.3 (CAS 302343-15-3) is a 17-residue, C-terminally amidated cationic antimicrobial peptide (AMP) isolated from the granular dorsal gland secretions of the Australian Southern bell frog Ranoidea raniformis (formerly Litoria raniformis) and the Green and Golden Bell Frog Litoria aurea. Belonging to the aurein superfamily, Aurein-3.3 possesses the sequence GLFDIVKKIAGHIVSSI-NH₂ (molecular weight 1794 Da) and is classified within the aurein subgroup 3, which comprises 17-residue peptides characterized by an N-terminal amphipathic α-helical domain and a C-terminal Ser-rich motif.

Molecular Formula
Molecular Weight
Cat. No. B1578161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein-3.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein-3.3 Antimicrobial Peptide: Sequence-Defined Procurement Specifications for Australian Bell Frog Aurein Research


Aurein-3.3 (CAS 302343-15-3) is a 17-residue, C-terminally amidated cationic antimicrobial peptide (AMP) isolated from the granular dorsal gland secretions of the Australian Southern bell frog Ranoidea raniformis (formerly Litoria raniformis) and the Green and Golden Bell Frog Litoria aurea [1]. Belonging to the aurein superfamily, Aurein-3.3 possesses the sequence GLFDIVKKIAGHIVSSI-NH₂ (molecular weight 1794 Da) and is classified within the aurein subgroup 3, which comprises 17-residue peptides characterized by an N-terminal amphipathic α-helical domain and a C-terminal Ser-rich motif [1]. Unlike the shorter 13-residue aurein 1 peptides (the smallest anuran antibiotic/anticancer peptides reported), Aurein-3.3 exhibits dual broad-spectrum antibacterial and anticancer activities, with documented potency against multiple Gram-positive bacterial strains and a remarkably broad activity profile across the NCI 60 human tumour cell line panel [1].

Why Aurein-3.3 Cannot Be Substituted by Aurein-3.1, Aurein-3.2, or Aurein-1.2 in Scientific Investigations


Within the aurein 3 subfamily, peptides share 17-residue lengths and significant sequence identity, yet single-residue substitutions produce quantifiably divergent selectivity and potency profiles that preclude generic interchange. Aurein-3.3 differs from Aurein-3.2 by a Val14→Ala substitution in the C-terminal Ser-rich segment, and from Aurein-3.1 by multiple residues including Val14→Ala and Ser16→Ala changes [1]. These minor sequence variations translate into distinct minimum inhibitory concentration (MIC) values against Gram-positive pathogens and markedly different anticancer activity breadth: Aurein-3.3 is active against 53 of 54 NCI tumour cell lines tested, whereas Aurein-3.1 is active against only 34 [1]. The shorter Aurein-1.2 (13 residues), while more potent against certain Gram-positive bacteria, lacks the fibril-forming amyloid architecture recently resolved for Aurein-3.3 by cryo-EM, which reveals a structurally unique 6-peptide-per-layer kinked β-sheet arrangement relevant to stability and surface-adherence applications [2]. Consequently, substituting one aurein for another without evidence-matched selection risks compromising both biological activity and the peptide's supramolecular behaviour.

Aurein-3.3 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Procurement Decisions


Aurein-3.3 Achieves the Broadest Anticancer Activity Among All Aurein Peptides Tested in the NCI 60-Cell Panel

In the NCI in vitro screening panel testing chemosensitivity of 60 human tumour cell lines, Aurein-3.3 demonstrated activity against 53 out of 54 evaluable cancer cell lines, the highest total among all aurein peptides assayed, with LC₅₀ values in the 10⁻⁵–10⁻⁴ M range (equivalent to ~15–150 µg/mL) [1]. By direct comparison, Aurein-1.2 (the most extensively studied aurein) was active against 52/54 lines, Aurein-3.2 against 52/54, while Aurein-3.1 was active against only 34/54 lines [1]. This establishes Aurein-3.3 as the most broadly active aurein peptide against human cancer cell lines in the NCI panel [1].

Anticancer peptide screening NCI-60 tumour cell panel Aurein structure-activity relationship

Aurein-3.3 Induces a Hexagonal Lipid Phase Distinct from the Toroidal Pore Mechanism of Magainin 2

In a ²H solid-state NMR study directly comparing the membrane-disruptive effects of Aurein-3.3 and magainin 2 (a well-characterised AMP) on POPC_d₃₁ lipid bilayers, Aurein-3.3 induced an inverted hexagonal (H_II) phase, whereas magainin 2 generated an elliptic toroidal pore structure under identical incubation conditions after 100 days [1]. The hexagonal phase was observed at a peptide-to-lipid (P/L) ratio of 1/20 for Aurein-3.3; notably, cholesterol was excluded from the hexagonal phase domains induced by Aurein-3.3, indicating a fundamentally different lipid reorganization mechanism compared to magainin 2 [1]. This mechanistic divergence has implications for selective targeting of cholesterol-containing vs. cholesterol-poor membranes [1].

Antimicrobial peptide mechanism of action Solid-state NMR Lipid bilayer phase behaviour

Cryo-EM Structure Reveals Aurein-3.3 Forms a Unique 6-Peptide-Per-Layer Kinked β-Sheet Amyloid Fibril, Architecturally Distinct from Uperin 3.5

Cryo-EM structural determination at 3.5 Å resolution revealed that Aurein-3.3 assembles into amyloid cross-β fibrils comprising six peptides per helical layer, each corresponding to a single full-length 17-residue peptide, with kinked β-sheets enabling a rounded compactness of the fibril [1]. In direct contrast, the co-solved amphibian AMP uperin 3.5 forms a 3-blade symmetrical propeller of nine peptides per fibril layer with tight, extended β-sheet interfaces [1]. Unlike uperin 3.5, which displays pronounced polymorphism (four polymorphs identified: type I at 71%, types IIa/IIb/IIc at 5%/15%/9%), Aurein-3.3 showed no detectable polymorphism under identical assembly conditions [1]. The Aurein-3.3 fibril exhibits highly dense packing, with solvent-accessible surface area (SASA) buried for a single layer reaching 9802 Ų, corresponding to 83% of the total layer area [1].

Amyloid fibril structure Cryo-electron microscopy Antimicrobial peptide assembly

Gram-Positive Antibacterial MIC Profile of Aurein-3.3 Compared with Aurein-1.2 and Aurein-3.1 from the Rozek (2000) Aurein Family Characterization

In the foundational aurein family characterization by Rozek et al. (2000), MIC values were determined for 14 aurein and control peptides against a panel of Gram-positive and Gram-negative bacteria [1]. Against Leuconostoc lactis, Aurein-3.3 exhibited an MIC of 12 µg/mL (equivalent to approx. 6.7 µM), matching Aurein-1.2 (12 µg/mL) and closely comparable to Aurein-3.1 (6 µg/mL) [1]. Against Streptococcus uberis, Aurein-3.3 MIC was 50 µg/mL (~27.9 µM), compared with Aurein-1.2 at 12 µg/mL and Aurein-3.1 at 25 µg/mL [1]. Against Staphylococcus epidermidis, Aurein-3.3 MIC was 50 µg/mL, identical to Aurein-3.1 and within 2-fold of Aurein-1.2 (25 µg/mL) [1]. Aurein-3.3 showed no measurable activity (MIC > 100 µg/mL) against Escherichia coli and Bacillus cereus, consistent with the Gram-positive preferential activity profile shared across the aurein 3 subgroup [1].

Antibacterial susceptibility testing Aurein peptide family Gram-positive pathogen MIC

Single-Residue Differentiation: Aurein-3.3 (Val14) vs. Aurein-3.2 (Ala14) Confers Distinct Biological Selectivity Within the Aurein 3 Subgroup

Aurein-3.3 (GLFDIVKKIAGHIVSSI-NH₂, MW 1794) and Aurein-3.2 (GLFDIVKKIAGHIASSI-NH₂, MW 1766) differ by a single residue at position 14: Val in Aurein-3.3 versus Ala in Aurein-3.2 [1]. This Val→Ala substitution, located in the C-terminal Ser-rich segment that forms the kinked region in the amyloid fibril structure, is associated with differential biological activity: Aurein-3.3 demonstrates activity against 53/54 NCI tumour cell lines vs. 52/54 for Aurein-3.2, and their MIC profiles against S. uberis differ (50 vs. 50 µg/mL, identical in this instance) [1]. The Val14 side chain participates in the inward-folding kinked β-sheet architecture resolved by cryo-EM, where Val14 folds into the void created by Gly11, contributing to the dense 83% SASA-buried packing [2]. Alanine at this position in Aurein-3.2 would predictably alter this packing geometry, offering a molecular rationale for activity differences that can be exploited in SAR studies [2].

Structure-activity relationship Aurein peptide engineering Valine-alanine substitution

Evidence-Backed Procurement Scenarios for Aurein-3.3 in Academic and Industrial Research Programmes


Broad-Spectrum Anticancer Peptide Library Screening Against Diverse Tumour Histotypes

Aurein-3.3 is the optimal choice among natural aurein peptides for primary anticancer screening libraries where breadth of activity is prioritised. With demonstrated activity against 53 of 54 NCI human tumour cell lines (LC₅₀ 10⁻⁵–10⁻⁴ M), it outperforms Aurein-1.2 (52/54), Aurein-3.2 (52/54), and Aurein-3.1 (34/54) for hit-discovery programmes requiring maximal tumour-type coverage [1]. Its Gram-positive preferential antibacterial profile (MIC 12–100 µg/mL) provides orthogonal antimicrobial data without Gram-negative cytotoxicity confounding interpretation of cancer-selective effects [1].

Amyloid–Antimicrobial Link Hypothesis Studies Using Structurally Defined, Monomorphic Cross-β Fibrils

For researchers investigating the structural biology of functional amyloids in innate immunity, Aurein-3.3 provides a uniquely suitable model system. Its cryo-EM-resolved cross-β amyloid fibril at 3.5 Å resolution (PDB 7QV6) reveals a monomorphic architecture of 6 peptides per helical layer with kinked β-sheets and 83% SASA buried, analogous to human LARKS domains [2]. Unlike the co-characterised uperin 3.5 (which exhibits four polymorphs), Aurein-3.3 assembles into a single, reproducible fibril morphology, enabling controlled biophysical, stability, and surface-adherence experiments without polymorph-dependent variability [2].

Membrane Lipid Polymorphism Studies Requiring a Hexagonal-Phase-Inducing Positive Control Peptide

Aurein-3.3 serves as a characterised positive control for inducing inverted hexagonal (H_II) lipid phases in model membrane systems. At a P/L ratio of 1/20 on POPC bilayers, Aurein-3.3 drives hexagonal phase formation with selective cholesterol exclusion, contrasting with the toroidal pore mechanism of magainin 2 under identical conditions [3]. This defined behaviour makes Aurein-3.3 valuable for calibrating solid-state NMR, small-angle X-ray scattering, or fluorescence-based assays probing curvature stress and non-lamellar phase transitions in lipid bilayers [3].

Structure–Activity Relationship (SAR) Studies Leveraging the Aurein-3.3/Aurein-3.2/Aurein-3.1 Sequence Gradient

The aurein 3 subgroup presents a natural alanine-scanning series: Aurein-3.3 (Val14, Ser16, Ser17), Aurein-3.2 (Ala14, Ser16, Ser17), and Aurein-3.1 (Ala14, Ala16, Ser17). Procurement of all three peptides enables systematic SAR dissection of how C-terminal hydrophobicity (Val→Ala) and hydroxyl content (Ser→Ala) modulate anticancer breadth (53, 52, and 34 NCI-active lines, respectively) and amyloid packing geometry [1][2]. This sequence triplet constitutes a peer-reviewed, experimentally tractable system for training and validating computational AMP design algorithms [1].

Quote Request

Request a Quote for Aurein-3.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.